1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)

Catalog No.
S1923459
CAS No.
38701-73-4
M.F
C3H2F6O
M. Wt
169.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)

CAS Number

38701-73-4

Product Name

1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)

IUPAC Name

2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane

Molecular Formula

C3H2F6O

Molecular Weight

169.04 g/mol

InChI

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i10D

InChI Key

BYEAHWXPCBROCE-MMIHMFRQSA-N

SMILES

C(C(F)(F)F)(C(F)(F)F)O

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)O

Isomeric SMILES

[2H]OC(C(F)(F)F)C(F)(F)F
  • Synthesis of Functional Materials

    Due to its unique properties, including good solvent power and stability, HFIP has been used as a solvent for the preparation of various functional materials. For instance, research has explored using HFIP to create hexafluoroalcohol-functionalized methacrylate polymers for use in lithographic and nanopatterning applications [1].

    • [1] One study describes using HFIP for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials
  • NMR Spectroscopy

    Deuterated solvents like HFIP-d2 are commonly used in Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of deuterium atoms helps to "lock" the signal from the solvent itself in the NMR spectrum, allowing researchers to focus on the signals of interest from the molecules being studied.

1,1,1,3,3,3-Hexafluoro-2-propanol has the molecular formula C₃H₂F₆O and a molecular weight of approximately 168.0378 g/mol . This compound is characterized by its high volatility and corrosive nature. It is a colorless liquid that exhibits strong hydrogen bonding capabilities, making it an effective solvent for a variety of polar substances such as amides and ethers . The compound is classified as a hard Lewis acid and demonstrates significant acceptor properties in

  • Flammability: Flash point > 100 °C (unlabeled HFIP), considered non-flammable [].
  • Toxicity: HFIP is a corrosive liquid that can cause irritation and burns to skin, eyes, and respiratory system. It is also suspected to be a reproductive hazard.
  • Specific data for HFIP-d toxicity may not be available, but it is likely to share similar hazards as unlabeled HFIP due to the minimal structural difference.

The reactivity of 1,1,1,3,3,3-hexafluoro-2-propanol includes several important chemical transformations:

  • Deprotonation Reactions: The compound can undergo deprotonation to form its conjugate base, which has implications in various synthetic pathways .
  • Catalytic Reactions: It enhances the efficiency of certain catalytic processes such as rhodium(I)-catalyzed reactions and cycloaddition reactions involving alkynes .

The thermodynamic parameters associated with these reactions indicate favorable enthalpy changes (ΔrH°) and Gibbs free energy changes (ΔrG°), suggesting that many reactions involving this compound are energetically favorable .

The synthesis of 1,1,1,3,3,3-hexafluoro-2-propanol typically involves the following steps:

  • A suspension of potassium acetate in dimethylformamide is prepared.
  • The alkyne CF₃-CH=CCF₃ is introduced under nitrogen atmosphere.
  • The mixture is stirred overnight at room temperature.
  • Following this step, water and saturated sodium chloride solution are added.
  • The product is extracted using ethyl acetate after drying over sodium sulfate and subsequent purification steps .

This method yields a product with high selectivity (99.95%) as confirmed by gas chromatography analysis.

The applications of 1,1,1,3,3,3-hexafluoro-2-propanol are diverse:

  • Solvent: It serves as a specialty solvent for polar polymers and organic synthesis.
  • Biochemistry: It is utilized for solubilizing peptides and facilitating the monomerization of β-sheet protein aggregates .
  • Chemical Intermediate: The compound plays a crucial role in synthesizing fluorinated chemicals such as surfactants and pharmaceuticals.

Interaction studies indicate that 1,1,1,3,3,3-hexafluoro-2-propanol can significantly enhance the solubility of various compounds due to its strong hydrogen bonding capabilities. Its interactions with nucleic acids have been explored in the context of ion-pair high-performance liquid chromatography-mass spectrometry applications .

Several compounds share structural similarities with 1,1,1,3,3,3-hexafluoro-2-propanol. Below is a comparison table highlighting these compounds:

Compound NameMolecular FormulaUnique Features
2-PropanolC₃H₈OCommon solvent; less polar than hexafluoro variant
TrifluoroethanolC₂H₃F₃OLower boiling point; used in organic synthesis
PerfluoropropanolC₃F₈OFully fluorinated; different physical properties

Uniqueness

What sets 1,1,1,3,3,3-hexafluoro-2-propanol apart from these compounds is its ability to dissolve polar polymers that are insoluble in conventional solvents. Its unique fluorinated structure imparts distinct chemical properties that enhance its utility in specialized applications.

Fluorinated alcohols, characterized by the substitution of hydrogen atoms with fluorine, have emerged as critical solvents and catalysts in modern synthetic chemistry. Their unique physicochemical properties—including high polarity, strong hydrogen-bonding capacity, and low nucleophilicity—enable them to stabilize reactive intermediates and modulate reaction pathways. For example, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) demonstrates exceptional ability to enhance electrophilic reactions and promote C–H activation through charge–dipole interactions. The introduction of deuterium into such systems further refines their utility, offering insights into kinetic isotope effects and metabolic stability.

Historical Development of Deuterated Compounds

The discovery of deuterium by Harold Urey in 1931 marked a pivotal advancement in isotopic chemistry. Early applications focused on tracing metabolic pathways, exemplified by deuterated tyramine and morphine, which exhibited reduced enzymatic degradation compared to their protiated analogs. By the 1970s, patents for deuterated pharmaceuticals emerged, leveraging the kinetic isotope effect to improve drug half-lives. The synthesis of deuterated fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propan(ol-d) (HFIP-d), represents a convergence of fluorination and deuteration strategies, enabling precise control over reaction thermodynamics and selectivity.

Significance of 1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) in Academic Research

HFIP-d serves as a versatile tool in late-stage deuteration, photochemical activation, and solvent-mediated reactions. Its deuterated hydroxyl group enhances hydrogen-bonding interactions while minimizing proton exchange, making it ideal for studying reaction mechanisms via isotopic labeling. Recent studies highlight its role in metal-free aromatic hydrogen isotope exchange (HIE), where photoexcitation in HFIP-d facilitates selective deuteration of complex drug molecules. These applications underscore its growing importance in organic synthesis and medicinal chemistry.

Research Objectives and Scope

This article examines the synthesis, properties, and applications of HFIP-d, with a focus on its mechanistic roles in deuteration reactions and solvent effects. The scope includes:

  • Structural and isotopic analysis of HFIP-d.
  • Comparative evaluation of its physicochemical properties relative to non-deuterated HFIP.
  • Applications in organic synthesis, drug development, and materials science.

1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) exists as a clear, colorless liquid at standard room temperature (20°C) [1]. The compound maintains the same physical state as its non-deuterated counterpart, hexafluoroisopropanol, exhibiting the characteristic properties of a fluorinated alcohol. The deuterated variant retains the volatile nature of the parent compound, with similar handling and storage requirements [2].

The compound appears as a transparent liquid with no visible coloration, making it visually indistinguishable from the non-deuterated form [1]. This physical similarity is expected given that deuterium substitution typically has minimal impact on bulk optical properties while maintaining the fundamental molecular structure.

Melting and Boiling Points

The melting point of 1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) is -4°C, identical to the non-deuterated hexafluoroisopropanol [1] [2]. This consistency indicates that deuterium substitution in this specific position does not significantly alter the crystallization behavior of the compound.

The boiling point remains at 59°C, showing no measurable deviation from the parent compound [1] [2]. This thermal stability suggests that the deuterium substitution at the hydroxyl position has minimal impact on the intermolecular forces governing the liquid-vapor phase transition. The boiling point data is consistent across multiple deuterated variants, including both the deuterium-substituted hydroxyl (OD) and fully deuterated forms.

Temperature-dependent phase behavior studies demonstrate that deuterated hexafluoroisopropanol variants maintain the same volatile characteristics as the parent compound, with vapor pressure values of 205 hPa at 25°C [3], confirming the preservation of the fundamental thermodynamic properties.

Density and Viscosity

The density of 1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) shows a slight but measurable increase compared to the non-deuterated form. The deuterated variants exhibit densities ranging from 1.60 to 1.615 g/mL at 25°C, compared to 1.596-1.605 g/mL for the parent compound [1] [2]. This represents approximately a 0.6% increase in density, which is consistent with the increased atomic mass contribution from deuterium substitution.

The density variation follows predictable patterns based on the degree of deuteration:

  • 1,1,1,3,3,3-Hexafluoro-2-propanol-d₂: 1.615 g/mL at 25°C [1]
  • 1,1,1,3,3,3-Hexafluoro-2-propanol-OD: 1.60 g/mL at 25°C [4]

The specific gravity values range from 1.60 to 1.62, reflecting the increased molecular mass without significant changes to molecular volume [2]. These density measurements are consistent with isotope effects observed in other deuterated organic compounds, where the mass increase typically results in small but detectable density enhancements.

While specific viscosity data for the deuterated variants were not found in the literature search, theoretical considerations suggest minimal changes given the preservation of molecular geometry and intermolecular forces. The primary molecular interactions governing viscosity—hydrogen bonding, van der Waals forces, and dipole interactions—remain largely unchanged with deuterium substitution.

Solubility Parameters

1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) maintains complete miscibility with water in all proportions, identical to the parent compound [1] [2]. This exceptional water solubility is attributed to the strong hydrogen bonding capability of the fluorinated alcohol, which is preserved with deuterium substitution.

The compound demonstrates excellent solubility in polar organic solvents, including:

  • Chloroform: Complete solubility [1]
  • Methanol: Complete solubility [1]
  • Ethyl acetate: High solubility [5]

The hydrogen bonding parameters remain fundamentally unchanged with deuterium substitution. The compound retains its characteristics as a strong hydrogen bond donor with an α parameter of 1.96 (compared to ethanol = 0) [6] [7]. The hydrogen bond acceptor capability remains minimal with a β parameter of 0 (compared to ethanol = 0.77) [6] [7].

The polarity parameter (ENT) of 1.068 is preserved in the deuterated form, maintaining the compound's position as a highly polar solvent [6] [7]. This polarity, combined with the preserved nucleophilicity value of -4.23, ensures that the deuterated variant maintains the same solvating properties as the parent compound.

Partition Coefficients

The logarithmic partition coefficient (log P) for the octanol-water system is 1.5 at 25°C, which remains consistent between the deuterated and non-deuterated forms [5] [3]. This preservation of the partition coefficient indicates that deuterium substitution does not significantly alter the compound's lipophilicity or hydrophilicity balance.

The partition coefficient data suggests that 1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) maintains its moderate lipophilicity while retaining strong water affinity. This balance is crucial for its applications as a specialized solvent in both aqueous and organic systems.

Bilayer partition studies have demonstrated that fluorinated alcohols, including hexafluoroisopropanol variants, show partition coefficients (Kp) that vary with molecular structure but are minimally affected by deuterium substitution [8]. The compound's ability to partition into biological membranes remains consistent with the parent molecule.

Vapor Pressure and Thermodynamic Properties

The vapor pressure of 1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) follows a predictable temperature dependence:

  • 205 hPa at 25°C [3]
  • 269 hPa at 30°C [5]

These values are consistent with the non-deuterated form, indicating that deuterium substitution has minimal impact on the compound's volatility. The vapor pressure follows the Antoine equation with coefficients that remain essentially unchanged from the parent compound [9].

The surface tension is 67.1 mN/m at 1 g/L concentration and 19.8°C [5], demonstrating the compound's interfacial properties remain unaltered by deuterium substitution. This preservation of surface activity is important for applications requiring specific interfacial behavior.

Thermodynamic parameters include:

  • pKa: 9.3-9.42, consistent with the parent compound [5] [10]
  • pH of aqueous solutions: 3-4, indicating preserved acidity [1] [5]
  • Critical temperature: Estimated at 485 K based on group contribution methods [9]
  • Critical pressure: Approximately 3727 kPa [9]

The enthalpy of vaporization values range from 40.20 to 47.30 kJ/mol depending on temperature, with minimal variation from the non-deuterated form [11] [12]. These thermodynamic properties confirm that the fundamental energetics of phase transitions remain largely unaffected by deuterium substitution.

Deuterium versus Hydrogen Effects on Physical Properties

The substitution of hydrogen with deuterium in 1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) results in several subtle but measurable changes in physical properties, reflecting fundamental isotope effects [13] [14].

Molecular Mass Effects: The most obvious change is the molecular weight increase from 168.04 g/mol to 170.05 g/mol (for the d₂ variant) or 169.04 g/mol (for the OD variant), representing approximately a 1.2% mass increase [1] [15]. This mass difference is the primary driver of other physical property changes.

Bond Length Modifications: Deuterium substitution results in slightly shorter bond lengths compared to hydrogen bonds. Carbon-deuterium bonds are approximately 0.005 Å shorter than carbon-hydrogen bonds due to the reduced zero-point vibrational energy of the heavier isotope [16] [17]. This effect, while small, contributes to the observed density increase.

Vibrational Effects: The zero-point vibrational energy of deuterium-containing bonds is 1.2-1.5 kcal/mol lower than corresponding hydrogen bonds [17]. This reduced vibrational energy contributes to the slightly increased stability and altered thermal properties of the deuterated compound.

Kinetic Isotope Effects: While not directly affecting static physical properties, the primary kinetic isotope effect (kH/kD typically 1-7) becomes important in chemical reactions involving bond breaking at the deuterated position [18] [19]. This effect can influence reaction rates and mechanisms involving the compound.

Density Enhancement: The observed 0.6% density increase in deuterated variants reflects both the mass increase and the slightly contracted molecular volume due to shorter bond lengths [20]. This effect is consistent with general isotope effects observed in deuterated organic compounds.

Thermal Property Conservation: Despite the isotopic substitution, melting and boiling points remain essentially unchanged [1] [2]. This stability indicates that the intermolecular forces governing phase transitions are not significantly affected by deuterium substitution at the hydroxyl position.

Hydrogen Bonding Preservation: The hydrogen bonding capabilities remain fundamentally unchanged, with deuterium bonds being marginally stronger due to shorter bond length [21]. The compound retains its exceptional ability to form hydrogen bonds, preserving its solvating properties.

Quantum Effects: Deuterium exhibits reduced quantum tunneling probability compared to hydrogen due to its greater mass [22]. This quantum mechanical effect primarily influences reaction kinetics rather than static physical properties.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1,1,1,3,3,3-Hexafluoropropan-2-(~2~H)ol

Dates

Last modified: 04-14-2024

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